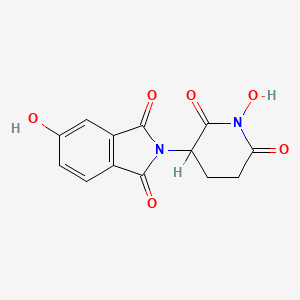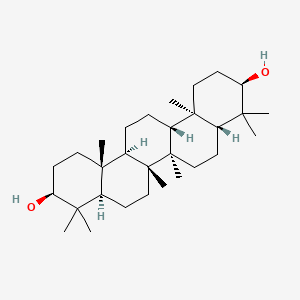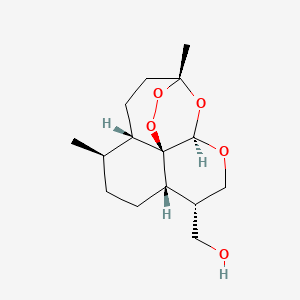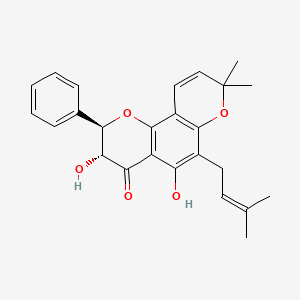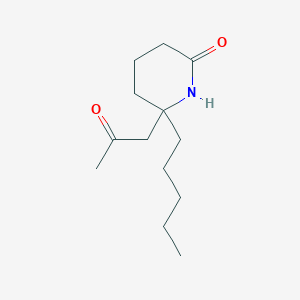
Buplerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buplerol is a natural product found in Bupleurum salicifolium with data available.
Aplicaciones Científicas De Investigación
Macrophage Immunomodulatory Activity
Bupleurum polysaccharides, derived from the roots of Bupleurum smithii var. parvifolium, demonstrate immunomodulative effects. They enhance macrophage phagocytic functions and inhibit LPS-induced production of proinflammatory mediators, suggesting their role in treating inflammatory diseases like systemic lupus erythematosus (Cheng et al., 2010).
Traditional Uses and Phytochemistry
Bupleurum Radix (BR) has been used traditionally for various ailments including cold fever, chest pain, and menstrual issues. Research highlights its phytochemical composition and pharmacological activities. The mechanisms underlying these traditional uses, however, require further exploration (Jiang et al., 2020).
Antidepressant-like Effects
The low polarity fraction of Bupleuri Radix exhibits antidepressant-like effects. This effect is associated with changes in gut microbiota and metabolic pathways, indicating a complex interaction between gut health and mental well-being (Feng et al., 2020).
Saikosaponins and Pharmacological Activities
Saikosaponins, active compounds in Radix Bupleuri, show anti-inflammatory, antitumor, antiviral, and immunoregulatory activities. These findings support the broad application of Radix Bupleuri in various clinical preparations, though concerns about hepatotoxicity at high dosages are noted (Yuan et al., 2016).
Gene Regulation in Triterpene Biosynthesis
Overexpression of squalene synthase in Bupleurum falcatum influences the biosynthesis of triterpene and phytosterol, suggesting a regulatory role in medicinal compound production (Kim et al., 2011).
Traditional Uses and Biological Activities
Radix Bupleuri, used in traditional Asian medicine, contains various bioactive compounds exhibiting anti-inflammatory, anticancer, and neuroprotective effects. However, its use is cautioned due to potential hepatotoxicity (Yang et al., 2017).
Putative Genes in Saikosaponin Biosynthesis
Research on Bupleurum species focuses on the biosynthesis of saikosaponins. Understanding the gene regulation and expression patterns can provide insights into the production of these medically significant compounds (Lin et al., 2013).
Pharmacological Effects and Quality Analysis
Bupleurum, used in traditional Asian medicine, displays a range of pharmacological effects such as anti-inflammatory and anticancer properties. This paper discusses the methods for quality analysis and provides a foundation for future research and application (Zhang et al., 2022).
Beneficial Effects on Autoimmune Disease
Bupleurum polysaccharides show beneficial effects on autoimmune diseases, such as systemic lupus erythematosus, by reducing immunoglobulin deposition and autoantibody production (Wang et al., 2009).
Anti-inflammatory Mechanisms
The combined application of Bupleuri Radix and Scutellariae Radix exhibits anti-inflammatory effects. These drugs may inhibit inflammatory cytokine synthesis and release, offering potential therapeutic efficacy against inflammation-related diseases (Shen et al., 2017).
Propiedades
Nombre del producto |
Buplerol |
|---|---|
Fórmula molecular |
C21H24O6 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(3R,4R)-3-[(3,4-dimethoxyphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C21H24O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-15(12-27-21(16)23)8-13-4-6-17(22)19(10-13)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1 |
Clave InChI |
NWFYESYCEQICQP-JKSUJKDBSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)O)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)O)OC)OC |
Sinónimos |
isoarctigenin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




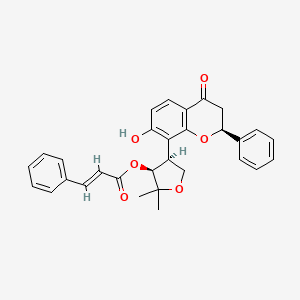


![2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline](/img/structure/B1250184.png)
![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)
